Pazufloxacin-d4 Mesylate
Description
Contextualizing Fluoroquinolone Antibacterials within Modern Antimicrobial Research
Fluoroquinolones are a critically important class of synthetic broad-spectrum antibiotics. researchgate.net Their success is attributed to their excellent bioavailability, favorable pharmacokinetics, and broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com The core mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death. scribd.comechemi.comwisdomlib.org
Pazufloxacin (B1662166), a third-generation fluoroquinolone, is distinguished by its fused tricyclic structure and a 1-aminocyclopropyl substituent at the C10 position, which contributes to its potent and broad-spectrum activity. wisdomlib.orgnih.gov It has demonstrated efficacy against a wide range of pathogens, including strains resistant to other antibiotics. scribd.comwisdomlib.orgncats.io Research has shown its effectiveness in various infections, such as those of the respiratory tract, urinary tract, and skin. mdpi.comncats.iopharmaffiliates.com The extensive use and study of fluoroquinolones like pazufloxacin make them prime candidates for further investigation and optimization, including through isotopic labeling.
Principles and Advantages of Deuterium (B1214612) Labeling in Pharmaceutical Science and Development
Deuterium, an isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope). humanjournals.com This difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The greater stability of the C-D bond is the foundation of the "kinetic isotope effect," where the rate of a chemical reaction can be significantly slowed if it involves the cleavage of this bond.
In pharmaceutical science, this principle is leveraged to enhance a drug's metabolic stability. humanjournals.comnih.gov By selectively replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of metabolic breakdown by enzymes like cytochrome P450 can be reduced. humanjournals.com This can lead to several therapeutic advantages:
Improved Pharmacokinetics: Reduced metabolism can lead to a longer drug half-life, increased systemic exposure, and potentially less frequent dosing. nih.gov
Enhanced Bioavailability: For drugs with significant first-pass metabolism, deuteration can decrease this effect, leading to higher oral bioavailability.
Modified Metabolite Profile: Deuteration can reduce the formation of specific, potentially toxic, metabolites. nih.gov
Internal Standards: Deuterated compounds are invaluable as internal standards in quantitative analytical methods like mass spectrometry due to their similar physical properties but distinct mass. acs.orgnih.gov
The first deuterated drug approved by the FDA was deutetrabenazine in 2017, which demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart. nih.gov
Role of Pazufloxacin-d4 Mesylate as a Strategic Isotope-Labeled Reference Standard in Research
This compound is a labeled version of Pazufloxacin where four hydrogen atoms have been replaced by deuterium. pharmaffiliates.comcymitquimica.com Its primary role in research is as an internal standard for the accurate quantification of pazufloxacin in biological matrices and environmental samples. pharmaffiliates.comhpc-standards.com In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound with similar physicochemical properties to the analyte being measured.
By adding a known amount of this compound to a sample, researchers can account for any loss of the analyte during sample preparation and analysis. Since this compound behaves almost identically to pazufloxacin throughout the extraction and chromatographic process but can be distinguished by its higher mass in the mass spectrometer, it allows for more precise and accurate quantification of the parent drug. acs.org This is crucial in pharmacokinetic studies, drug metabolism research, and residue analysis. hpc-standards.com
Overview of Key Research Areas Explored for Pazufloxacin and its Deuterated Analogues
Research involving pazufloxacin has spanned various areas, reflecting its significance as a potent antibacterial agent. Key research domains include:
Antibacterial Spectrum and Efficacy: Extensive in vitro and in vivo studies have characterized the broad antibacterial activity of pazufloxacin against numerous Gram-positive and Gram-negative bacteria, including clinically challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. ncats.iocaymanchem.comechemi.combiomol.com
Mechanism of Action: Investigations have focused on its inhibitory action on bacterial DNA gyrase and topoisomerase IV, elucidating the molecular basis for its bactericidal effects. echemi.comwisdomlib.orgcaymanchem.com
Pharmacokinetics and Metabolism: Studies have examined the absorption, distribution, metabolism, and excretion (ADME) properties of pazufloxacin in various preclinical and clinical models. jst.go.jptandfonline.comnih.gov It is in this context that this compound serves as a critical analytical tool.
Clinical Trials: Pazufloxacin has been evaluated in numerous clinical trials for the treatment of various infections, including bacterial conjunctivitis, otitis media, and pneumonia. jst.go.jpnih.govclinicaltrials.govnii.ac.jp
Analytical Method Development: Research has been conducted to develop and validate sensitive and specific analytical methods, such as spectrofluorimetry and LC-MS, for the determination of pazufloxacin in different samples, often employing its deuterated analogue as an internal standard. wisdomlib.org
The availability of this compound facilitates more rigorous and reliable research in these areas, particularly in studies requiring precise quantification of the drug.
Data Tables
Table 1: Properties of Pazufloxacin and this compound
| Property | Pazufloxacin | This compound |
| Chemical Formula | C₁₆H₁₅FN₂O₄ ebi.ac.uk | C₁₆H₁₁D₄FN₂O₄ • CH₄O₃S cymitquimica.com |
| Molecular Weight | 318.30 g/mol ebi.ac.uk | 418.43 g/mol cymitquimica.com |
| CAS Number | 127045-41-4 medchemexpress.com | 1346602-97-8 pharmaffiliates.com |
| Primary Application | Antibacterial Agent ncats.io | Labeled Internal Standard for Research pharmaffiliates.com |
Table 2: Research Applications of Pazufloxacin
| Research Area | Key Findings |
| Antibacterial Activity | Potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and P. aeruginosa. ncats.iocaymanchem.comechemi.combiomol.com |
| Mechanism of Action | Inhibits bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA synthesis and bacterial death. echemi.comwisdomlib.orgcaymanchem.com |
| Clinical Efficacy | Demonstrated effectiveness in treating infections of the respiratory tract, urinary tract, skin, and other sites in clinical studies. jst.go.jpnih.govclinicaltrials.govnii.ac.jp |
| Pharmacokinetics | Exhibits good penetration into various tissues, including sinus mucosa and lung tissue. jst.go.jpnii.ac.jp |
Properties
CAS No. |
1346602-97-8 |
|---|---|
Molecular Formula |
C17H19FN2O7S |
Molecular Weight |
418.429 |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1/i2D2,3D2; |
InChI Key |
UDHGFPATQWQARM-ACOZDQJLSA-N |
SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O |
Synonyms |
(3S)-10-(1-Aminocyclopropyl-d4)-9-fluror-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Methanesulfonate; Pasil-d4; Pazucross-d4; Pazufloxacin-d4 Mesilate; Pazufloxacin-d4 Methanesulfonate; T 3762-d4; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Pazufloxacin D4 Mesylate
Chemical Synthesis Pathways and Approaches for Pazufloxacin-d4 Mesylate
The synthesis of this compound is a multi-step process that hinges on the strategic incorporation of a deuterated building block into the core fluoroquinolone structure, followed by salt formation.
The primary pathway involves a nucleophilic aromatic substitution reaction. The core of this process is the reaction of a difluorinated benzoxazine (B1645224) intermediate, specifically (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H- acs.orgablesci.comoxazino[2,3,4-ij]quinoline-6-carboxylic acid, with the key deuterated starting material, 1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid. In this reaction, the amino group of the deuterated cyclopropane (B1198618) ring displaces the fluorine atom at the C-10 position of the quinolone core. This step creates the deuterated analogue of Pazufloxacin (B1662166).
The final step in the synthesis is the formation of the mesylate salt. This is typically achieved by reacting the newly synthesized Pazufloxacin-d4 with methanesulfonic acid in a suitable solvent system, such as acetone. The reaction mixture is often heated to reflux, followed by cooling to facilitate crystallization. The resulting solid, this compound, is then isolated through filtration and purified.
Regioselective Deuterium (B1214612) Incorporation Strategies within the Fluoroquinolone Scaffold
Regioselectivity in the synthesis of this compound is achieved not by direct deuterium exchange on the final molecule, but by the use of a pre-labeled building block. The strategy relies on the synthesis of 1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid, where the four hydrogen atoms on the cyclopropane ring are replaced with deuterium.
This pre-deuterated intermediate ensures that the deuterium atoms are located exclusively on the cyclopropyl (B3062369) moiety. The subsequent nucleophilic substitution reaction, a cornerstone of fluoroquinolone synthesis, is inherently regioselective. The reaction conditions are tailored to favor the substitution at the C-10 position of the benzoxazine ring system, thus directing the deuterated aminocyclopropyl group to its specific, desired location within the final molecular structure. This building block approach prevents non-specific deuterium scrambling that might occur with direct deuteration methods, ensuring the precise and stable placement of the isotopic labels.
Analytical Characterization of Deuterated Pazufloxacin Derivatives for Structural Confirmation
The structural confirmation and characterization of this compound rely on a combination of advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition and molecular weight of the compound. For this compound, the molecular ion peak would be observed at an m/z value that is four mass units higher than its non-deuterated counterpart, confirming the incorporation of four deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the exact location of the deuterium labels.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would be expected to show a significant reduction or complete absence of signals corresponding to the protons on the cyclopropyl ring when compared to the spectrum of non-deuterated Pazufloxacin.
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing a definitive signal that confirms the presence and chemical environment of the deuterium atoms on the cyclopropyl ring.
¹³C NMR: The ¹³C NMR spectrum can also be informative. The carbon signals of the deuterated cyclopropyl ring may show coupling to deuterium (C-D coupling) and a slight upfield shift compared to the non-deuterated analogue.
Together, these analytical methods provide unambiguous confirmation of the structure, molecular weight, and the precise location and level of isotopic enrichment in this compound.
Table 2: Analytical Data for this compound This table summarizes key identifiers and properties for the characterization of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁D₄FN₂O₄·CH₄O₃S | nih.gov |
| Molecular Weight | 418.12 g/mol | nih.gov |
| Full IUPAC Name | (S)-10-(1-aminocyclopropyl-2,2,3,3-d4)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H- acs.orgablesci.comoxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | nih.gov |
| Mass Shift vs. Unlabelled | M+4 | |
| Isotopic Purity of Precursor | 98 atom % D |
Molecular Pharmacology and Biochemical Interactions of Pazufloxacin
Inhibition of Bacterial DNA Gyrase: A Primary Molecular Target
Pazufloxacin (B1662166) exerts its bactericidal effects by primarily inhibiting bacterial DNA gyrase. patsnap.compatsnap.comechemi.com This enzyme is a type II topoisomerase crucial for the life of a bacterium, as it introduces negative supercoils into the DNA, a process necessary for the initiation of DNA replication and transcription. patsnap.comaksci.com By binding to DNA gyrase, Pazufloxacin stabilizes the enzyme-DNA complex, which leads to the induction of double-strand breaks in the bacterial DNA. patsnap.comantibioticdb.com This action effectively halts DNA replication, transcription, and repair, ultimately leading to bacterial cell death. patsnap.comechemi.com In many Gram-negative bacteria, DNA gyrase is considered the preferential target for fluoroquinolones like Pazufloxacin. semanticscholar.org
Interaction with Bacterial Topoisomerase IV: A Secondary Molecular Target
In addition to DNA gyrase, Pazufloxacin also targets bacterial topoisomerase IV. patsnap.compatsnap.comechemi.com This enzyme is another type II topoisomerase that plays a critical role in the segregation of newly replicated chromosomal DNA into daughter cells during cell division. patsnap.comdrugbank.com Topoisomerase IV is responsible for decatenating, or unlinking, the intertwined daughter DNA molecules. patsnap.com Pazufloxacin's inhibition of this enzyme disrupts this separation process, preventing successful bacterial cell division and contributing to the drug's bactericidal activity. patsnap.compatsnap.com For many Gram-positive bacteria, topoisomerase IV is the primary target of fluoroquinolones. semanticscholar.org
Multimodal Mechanism of Action and its Implications for Bacterial DNA Processing
The efficacy of Pazufloxacin is significantly enhanced by its multimodal, or dual-targeting, mechanism of action, which involves the simultaneous inhibition of both DNA gyrase and topoisomerase IV. aksci.compatsnap.comresearchgate.net This dual inhibition disrupts multiple, critical stages of bacterial DNA processing, from supercoiling and replication to the final separation of chromosomes. aksci.comantibioticdb.com This broader impact on DNA metabolism is believed to increase the antibacterial potency of Pazufloxacin and may contribute to a lower potential for the development of bacterial resistance compared to drugs that target only a single enzyme. patsnap.comaksci.commdpi.com Studies have classified Pazufloxacin as a quinolone that targets both enzymes at a nearly equal level in bacteria like Staphylococcus aureus. nih.govresearchgate.net This dual-targeting property is a key feature of its potent, broad-spectrum activity. aksci.com
Selectivity for Bacterial Versus Mammalian Topoisomerases
A critical aspect of the clinical utility of fluoroquinolones is their selective toxicity toward bacterial cells over host cells. Pazufloxacin exhibits a high degree of selectivity, potently inhibiting bacterial type II topoisomerases while having only a weak effect on their mammalian counterparts, such as human topoisomerase II. patsnap.comechemi.commdpi.com This selectivity is attributed to structural differences between the bacterial and eukaryotic enzymes. The ability to selectively antagonize bacterial DNA processes without significantly affecting host cell DNA is a key reason for the relatively favorable safety profile of Pazufloxacin in a clinical context. patsnap.commdpi.com Research confirms a significant difference in the IC50 values for bacterial topoisomerases compared to human topoisomerase II, highlighting this selective inhibition. plos.org
Inhibitory Activity of Pazufloxacin Against Bacterial Topoisomerases
The following table presents the 50% inhibitory concentrations (IC50) of Pazufloxacin against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus. These values quantify the drug's potency in inhibiting these essential bacterial enzymes.
| Enzyme | Source Organism | IC50 (μg/ml) |
| DNA Gyrase | Staphylococcus aureus | 3.13 |
| Topoisomerase IV | Staphylococcus aureus | 5.57 |
Data sourced from a study on the target preference of various quinolones against Staphylococcus aureus. The IC50 ratio (Topoisomerase IV/DNA Gyrase) for Pazufloxacin was approximately 1.78, indicating a balanced, dual-targeting activity. nih.gov
Antimicrobial Spectrum and Mechanistic Efficacy in Preclinical Models
Broad-Spectrum Activity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Staphylococcus epidermidis)
Pazufloxacin (B1662166) demonstrates robust activity against various Gram-positive bacteria. aksci.commedchemexpress.com Its efficacy extends to clinically significant pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, including strains that have developed resistance to other antibiotics. caymanchem.com The compound is notably potent against methicillin-susceptible Staphylococcus aureus (MSSA) and retains effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). medchemexpress.comcaymanchem.comebiohippo.commedchemexpress.com Studies have shown that its activity against MRSA infections is a key feature of its profile. medchemexpress.comebiohippo.commedchemexpress.com Similarly, it is active against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus epidermidis. medchemexpress.comcaymanchem.commedchemexpress.com The minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) for MSSA is reported as 0.39 µg/mL, while for MRSA, it is 12.5 µg/mL. caymanchem.comjst.go.jp For methicillin-susceptible and -resistant S. epidermidis, the MIC90 values are 0.39 µg/mL and 6.25 µg/mL, respectively. caymanchem.com
Potency Against Gram-Negative Bacterial Strains (e.g., Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae)
The compound exhibits powerful and broad-spectrum antibacterial action against Gram-negative bacteria. patsnap.commedchemexpress.comebiohippo.com Its effectiveness has been established against common pathogens like Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. echemi.comcaymanchem.comnih.gov Pazufloxacin's activity against Gram-negative bacteria is generally considered superior to its activity against Gram-positive strains. researchgate.net It is effective against systemic, pulmonary, and urinary tract infections in mice caused by these organisms. medchemexpress.comebiohippo.com
Notably, pazufloxacin is potent against strains resistant to other quinolones, such as Serratia marcescens and Pseudomonas aeruginosa. ebiohippo.com Its antibacterial activity against extended-spectrum beta-lactamase (ESBL) producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa was found to be superior to that of ceftazidime (B193861), ceftriaxone, and imipenem/cilastatine. nih.gov The MIC90 for E. coli is 0.05 µg/mL and for K. pneumoniae is 0.1 µg/mL. caymanchem.com Against P. aeruginosa, the MIC90 has been reported at 3.13 µg/mL. jst.go.jp
In Vitro Susceptibility Profiles and Minimum Inhibitory Concentration (MIC) Determinations
In vitro studies have consistently demonstrated the broad-spectrum activity of pazufloxacin through the determination of Minimum Inhibitory Concentrations (MICs) against a diverse panel of clinical isolates. The MIC values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, underscore its potency.
The MIC90 of pazufloxacin against methicillin-susceptible S. aureus was found to be 0.39 μg/ml, which was better than ofloxacin, norfloxacin (B1679917), ciprofloxacin (B1669076), and levofloxacin (B1675101). jst.go.jp Even some ciprofloxacin-resistant S. aureus isolates remained susceptible to pazufloxacin. jst.go.jp Against Enterobacteriaceae, MIC90 values ranged from 0.024 to 0.39 μg/ml. jst.go.jp For P. aeruginosa, the MIC90 was 3.13 μg/ml. jst.go.jp
The following table summarizes the reported MIC values for pazufloxacin against key bacterial strains.
| Bacterial Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
|---|---|---|---|---|
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | - | - | 0.39 | caymanchem.comjst.go.jp |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | - | - | 12.5 | caymanchem.comjst.go.jp |
| Methicillin-Susceptible Staphylococcus epidermidis | - | - | 0.39 | caymanchem.com |
| Methicillin-Resistant Staphylococcus epidermidis | - | - | 6.25 | caymanchem.com |
| Escherichia coli | - | 0.025 | 0.05 - 0.10 | caymanchem.comnih.gov |
| Klebsiella pneumoniae | - | - | 0.1 | caymanchem.com |
| Pseudomonas aeruginosa | - | 0.78 | 3.13 - 12.5 | jst.go.jpnih.gov |
Bactericidal Activity and Post-Antibiotic Effects in Preclinical Microbiological Studies
Pazufloxacin exhibits potent, concentration-dependent bactericidal activity. nih.govnih.govmdpi.com Studies have shown that its Minimum Bactericidal Concentrations (MBCs) are typically equal to or within a twofold dilution of the MICs, indicating a strong killing effect rather than mere inhibition of growth. medchemexpress.comebiohippo.commedchemexpress.comjst.go.jp This rapid bactericidal action was observed to be superior to that of ceftazidime and imipenem/cilastatine against S. aureus, E. coli, and P. aeruginosa after short exposure times. nih.govresearchgate.net
A significant feature of pazufloxacin is its post-antibiotic effect (PAE). patsnap.comresearchgate.networldscientific.com The PAE is the suppression of bacterial growth that persists even after the antimicrobial concentration falls below the MIC. patsnap.com Pazufloxacin demonstrates a prolonged PAE, particularly at higher drug concentrations and with short exposure periods, which is more pronounced than that of other compared agents. researchgate.net This characteristic suggests that its antibacterial action is sustained, which can be advantageous for maintaining therapeutic efficacy. patsnap.com The extent of cellular damage inflicted by the antibiotic, as reflected by its bactericidal activity, is thought to be a major determinant of the length of the PAE. nih.gov
Comparative Efficacy in In Vivo Preclinical Infection Models (e.g., mice, rats)
The potent in vitro activity of pazufloxacin translates to significant efficacy in various in vivo preclinical infection models. medchemexpress.comebiohippo.com In studies involving mice and rats, pazufloxacin has demonstrated therapeutic effectiveness against systemic, pulmonary, and urinary tract infections. medchemexpress.comebiohippo.comnih.govresearchgate.net Its efficacy is evident against infections caused by a broad range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. ebiohippo.comresearchgate.netnih.govselleckchem.com
In comparative studies, the in vivo activity of pazufloxacin was comparable or superior to that of other fluoroquinolones like ofloxacin, ciprofloxacin, and norfloxacin against most infection models in mice. medchemexpress.comebiohippo.commedchemexpress.com When tested against systemic infections in mice, pazufloxacin showed potent protective effects, with 50% effective dose (ED50) values of 0.15 mg/kg for E. coli, 5.5 mg/kg for K. pneumoniae, and 4.5 mg/kg for MRSA. caymanchem.com Furthermore, in various infection models in mice and rats, including systemic infections and abscess models, pazufloxacin mesilate showed superior therapeutic activity compared to the injectable cephalosporin, ceftazidime. nih.govnih.gov
Preclinical Pharmacokinetic and Metabolic Pathway Investigations with Deuterated Analogues
In Vitro Metabolic Stability Studies of Pazufloxacin (B1662166) and Pazufloxacin-d4 Mesylate (e.g., liver microsomes, hepatocytes)
In vitro metabolic stability assays are fundamental in early drug discovery for predicting how a drug will be cleared from the body, primarily by the liver. srce.hrnuvisan.com These assays typically utilize liver-derived preparations, such as liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. researchgate.netspringernature.com Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. srce.hrnih.gov Hepatocytes, being whole liver cells, contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive metabolic system. srce.hrresearchgate.net
The standard procedure involves incubating the test compound (Pazufloxacin or this compound) with either liver microsomes or hepatocytes and monitoring the disappearance of the parent compound over time. springernature.comnih.gov The results are used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which describes the inherent ability of the liver enzymes to metabolize the drug. srce.hrnuvisan.com
By comparing the metabolic stability of Pazufloxacin with its deuterated counterpart, researchers can directly assess the impact of deuterium (B1214612) substitution. A longer half-life and lower intrinsic clearance for this compound would indicate that deuteration has successfully slowed down the rate of metabolism. This comparative data is crucial for ranking compounds and guiding further development. springernature.com
Table 1: Illustrative Data from an In Vitro Metabolic Stability Assay
This table shows hypothetical comparative data from an incubation study using human liver microsomes to illustrate the expected outcome if deuteration slows metabolism.
| Compound | Incubation Time (min) | % Parent Compound Remaining | Calculated In Vitro t½ (min) |
| Pazufloxacin | 0 | 100 | 25 |
| 15 | 65 | ||
| 30 | 45 | ||
| 60 | 20 | ||
| This compound | 0 | 100 | 45 |
| 15 | 85 | ||
| 30 | 70 | ||
| 60 | 50 |
Preclinical Pharmacokinetic Profiling in Animal Models (e.g., distribution, elimination)
Preclinical pharmacokinetic (PK) studies in animal models are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a living system. nih.gov These studies bridge the gap between in vitro data and human clinical trials. bohrium.com For Pazufloxacin, PK studies have been conducted in various animal models to establish its behavior.
In a study using neutropenic mice with a P. aeruginosa infection, subcutaneously administered pazufloxacin showed dose-linear pharmacokinetics. mdpi.com Another study in buffalo calves following a single subcutaneous administration found that the drug was absorbed relatively quickly and eliminated with a half-life of about 3 hours. researchgate.net The apparent volume of distribution in these calves was 2.96 L/kg, suggesting significant distribution into tissues. researchgate.net
When profiling this compound, the primary goal is to compare its PK parameters directly against the non-deuterated parent drug. Researchers would administer both compounds to animal models (such as rats or mice) and collect blood samples over time to measure drug concentrations. bohrium.com Key parameters of interest include the maximum concentration (Cmax), the area under the concentration-time curve (AUC), the elimination half-life (t½), and clearance (CL). mdpi.com An increase in the half-life and AUC for this compound would confirm that the slower metabolism observed in vitro translates to longer drug exposure in vivo, a potentially desirable therapeutic outcome. tandfonline.com
Table 2: Selected Pharmacokinetic Parameters of Pazufloxacin in Animal Models
| Species | Route & Dose | Cmax (µg/mL) | AUC (µg·h/mL) | Elimination t½ (h) | Source |
| Infected Neutropenic Mice | 40 mg/kg (SC) | 10.03 | 21.6 | Not Specified | mdpi.com |
| Buffalo Calves | 5 mg/kg (SC) | 1.12 | Not Specified | 3.01 | researchgate.net |
Elucidation of Enzymatic Pathways Involved in Pazufloxacin Metabolism (e.g., cytochrome P450, conjugation)
Drug metabolism is broadly divided into two phases. mdpi.com Phase I reactions, primarily oxidations, introduce or expose functional groups on the drug molecule. bdj.co.jp These reactions are predominantly catalyzed by the Cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast majority of clinical drugs. mdpi.comnih.govmdpi.com The major drug-metabolizing CYP isoforms in humans belong to the CYP1, CYP2, and CYP3 families. mdpi.comfrontiersin.org
Phase II reactions involve conjugation, where an endogenous molecule is attached to the drug or its Phase I metabolite, making it more water-soluble and easier to excrete. bdj.co.jp Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation. bdj.co.jp
For a fluoroquinolone like Pazufloxacin, metabolism likely involves both Phase I and Phase II pathways. While specific studies identifying the exact CYP isoforms responsible for Pazufloxacin metabolism are not detailed in the provided context, reaction phenotyping studies are the standard approach. umich.edu Such studies use a panel of recombinant human CYP enzymes or specific chemical inhibitors to pinpoint which enzymes are involved. For example, the formation of an oxidized metabolite would be tested with each major CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9) to see which one shows the highest activity. nih.gov Similarly, the potential for glucuronide conjugate formation would be assessed using liver microsomes supplemented with the necessary cofactors.
Table 3: Major Drug-Metabolizing Enzyme Families
| Phase | Enzyme Family | Primary Function | Location |
| Phase I | Cytochrome P450 (CYP) | Oxidation, reduction, hydrolysis to increase polarity. mdpi.combdj.co.jp | Primarily liver (endoplasmic reticulum). mdpi.com |
| Phase II | UDP-Glucuronosyltransferases (UGT) | Conjugation with glucuronic acid to significantly increase water solubility for excretion. bdj.co.jp | Liver and other tissues. bdj.co.jp |
| Phase I | Aldehyde Oxidase (AO) | Oxidation of aldehydes and nitrogen-containing heterocyclic compounds. bdj.co.jp | Cytosol of various tissues, including liver. bdj.co.jp |
Investigating Deuterium Isotope Effects on Metabolic Rate and Clearance in Preclinical Systems
The central principle behind using deuterated analogues like this compound is the deuterium kinetic isotope effect (KIE). informaticsjournals.co.intandfonline.com A carbon-deuterium (C-D) bond is stronger and requires more energy to break than a standard carbon-hydrogen (C-H) bond. informaticsjournals.co.in If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolic pathway, substituting that hydrogen with deuterium can significantly slow down the reaction rate. wikipedia.orgnih.gov
This slowing of metabolism can lead to:
Reduced Metabolic Clearance: The rate at which the drug is eliminated from the body via metabolism decreases. nih.gov
Increased Half-Life: The drug remains in the systemic circulation for a longer period. informaticsjournals.co.intandfonline.com
However, the magnitude of this effect is not always predictable and depends heavily on the specific metabolic pathway and enzymes involved. nih.govnih.gov For instance, the KIE can be more pronounced for reactions catalyzed by some enzymes (like aldehyde oxidase) compared to others (like certain CYPs), where other steps in the catalytic cycle might be rate-limiting. nih.govplos.org Therefore, preclinical investigations are vital. By comparing the clearance of Pazufloxacin and this compound in liver microsomes, hepatocytes, and eventually in animal models, researchers can quantify the KIE and determine if the deuteration strategy is successful in favorably altering the pharmacokinetic profile. nih.govnih.gov
Role of this compound in Tracing Metabolic Fates and Metabolite Identification
Beyond its potential to improve pharmacokinetics, this compound is an invaluable tool in analytical chemistry, specifically for metabolite identification and quantification. medchemexpress.comclearsynth.com It serves as a stable isotope-labeled internal standard (SIL-IS) for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). hilarispublisher.comresearchgate.net
The use of a deuterated internal standard offers several advantages:
Accurate Quantification: The SIL-IS is chemically almost identical to the non-labeled analyte (Pazufloxacin). researchgate.net This means it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. By adding a known amount of this compound to a biological sample, any sample loss or variability during processing affects both the analyte and the standard equally, allowing for highly accurate and precise quantification of the parent drug. clearsynth.com
Metabolite Tracing: When researchers are searching for unknown metabolites, the presence of the deuterium label provides a clear signature. A metabolite of Pazufloxacin-d4 will have a specific mass shift compared to the corresponding metabolite of Pazufloxacin. In a mass spectrum, analysts can look for pairs of peaks separated by 4 mass units (for a d4 label), which confirms that the newly discovered compound is indeed a metabolite of the administered drug. nih.gov This greatly simplifies the process of mapping metabolic pathways and identifying novel biotransformation products. researchgate.net
Table 4: Advantages of this compound as an Analytical Standard
| Feature | Advantage in Metabolic Studies |
| Co-elution with Analyte | Both deuterated standard and parent drug pass through the chromatography system at nearly the same time, simplifying analysis. researchgate.net |
| Similar Extraction & Ionization | Corrects for variations during sample preparation and analysis, leading to more accurate quantification. clearsynth.com |
| Distinct Mass | Easily distinguished from the non-labeled drug by a mass spectrometer, allowing it to serve as a perfect internal reference. nih.gov |
| Metabolite Pairing | Helps confirm the identity of metabolites by searching for the characteristic mass difference between the labeled and unlabeled metabolite fragments. nih.gov |
Advanced Analytical and Bioanalytical Methodologies for Research Applications
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Pazufloxacin-d4 Mesylate Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantification of "this compound." The development of a robust HPLC method involves a systematic optimization of several critical parameters to achieve the desired chromatographic performance. These parameters include the selection of an appropriate stationary phase (column), the composition of the mobile phase, the flow rate, and the detector wavelength.
A typical HPLC method for "this compound" might employ a reversed-phase C18 column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the aqueous phase is a crucial factor that can significantly influence the retention time and peak shape of the analyte. Gradient elution, where the proportion of the organic modifier is varied during the run, is frequently used to ensure optimal separation of "this compound" from potential impurities and other matrix components.
Method validation is a critical step to ensure that the developed HPLC method is suitable for its intended purpose. Validation is performed according to the guidelines of regulatory bodies and typically includes the evaluation of the following parameters:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
A well-validated HPLC method provides confidence in the data generated for the quantification of "this compound" in research applications.
Applications of Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the analysis of trace levels of "this compound," Mass Spectrometry (MS) and its combination with Liquid Chromatography (LC-MS/MS) offer unparalleled sensitivity and selectivity. nih.gov These techniques are particularly valuable in bioanalytical studies where the concentration of the analyte in biological matrices can be extremely low.
In MS analysis, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds like "this compound". nih.govresearchgate.net It allows for the differentiation of H/D isotopolog ions, providing a detailed characterization of the deuterium (B1214612) labeling. nih.gov
LC-MS/MS combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. This hyphenated technique involves the following steps:
Chromatographic Separation: "this compound" is first separated from other components in the sample using an HPLC system.
Ionization: The eluent from the HPLC column is directed to the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that is well-suited for polar molecules like "this compound". nih.gov
First Stage of Mass Analysis (MS1): The precursor ion (the ionized "this compound" molecule) is selected in the first mass analyzer.
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented by collision with an inert gas in a collision cell.
Second Stage of Mass Analysis (MS2): The resulting product ions are separated in the second mass analyzer and detected.
This process, known as selected reaction monitoring (SRM), provides a high degree of specificity, as the detection is based on a specific precursor-to-product ion transition. This minimizes interference from the matrix and allows for the accurate quantification of "this compound" at very low concentrations.
Utilization of this compound as an Internal Standard in Bioanalytical Assays for Preclinical Samples
In bioanalytical assays, particularly those involving complex matrices like plasma, urine, or tissue homogenates, the use of an appropriate internal standard (IS) is crucial for accurate and precise quantification. "this compound" is an ideal internal standard for the quantification of its non-deuterated counterpart, Pazufloxacin (B1662166), in preclinical samples. pharmaffiliates.commedchemexpress.com
The use of a stable isotope-labeled internal standard, such as "this compound," offers several advantages:
Similar Physicochemical Properties: "this compound" has nearly identical chemical and physical properties to Pazufloxacin. This means it behaves similarly during sample preparation, chromatography, and ionization.
Co-elution: The deuterated and non-deuterated forms will co-elute from the HPLC column, which simplifies the analysis and improves the accuracy of quantification.
Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of the analyte signal due to the presence of other components in the sample, can be a significant source of error in bioanalytical methods. Since the internal standard is affected by the matrix in the same way as the analyte, it can effectively compensate for these effects.
Compensation for Variability: An internal standard corrects for variations in sample extraction recovery, injection volume, and instrument response.
The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the sample by referring to a calibration curve. The use of "this compound" as an internal standard significantly enhances the ruggedness and reliability of bioanalytical methods for Pazufloxacin.
Spectroscopic Techniques (e.g., NMR, IR) for Structural Elucidation and Purity Assessment in Deuterated Compounds
Spectroscopic techniques play a vital role in the structural elucidation and purity assessment of deuterated compounds like "this compound". Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For deuterated compounds, both ¹H NMR and ²H (Deuterium) NMR are employed.
¹H NMR: This technique is used to confirm the absence of protons at the sites of deuteration. The integration of the remaining proton signals can be used to determine the degree of deuteration.
²H NMR: Deuterium NMR directly observes the deuterium nuclei, providing information about the location and extent of deuterium incorporation. sigmaaldrich.com It can be a valuable tool for verifying the structure and determining the isotopic enrichment of highly deuterated compounds. sigmaaldrich.com
A combination of ¹H and ²H NMR, along with other NMR techniques like ¹³C NMR, can provide a comprehensive structural characterization of "this compound". rsc.org
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The substitution of hydrogen with deuterium results in a shift of the C-D stretching and bending vibrations to lower frequencies compared to the corresponding C-H vibrations. This isotopic shift provides clear evidence of deuteration and can be used to confirm the identity of "this compound". industry.gov.au
The identity of "this compound" is often confirmed by a combination of spectroscopic techniques, including NMR, IR, and MS. industry.gov.au
Method Development for Impurity Profiling and Stability Studies of this compound
The identification and quantification of impurities are critical aspects of the quality control of any pharmaceutical compound, including "this compound". Impurity profiling involves the development of analytical methods that can detect, identify, and quantify any potential impurities that may be present in the substance. These impurities can arise from the manufacturing process, degradation, or storage.
For impurity profiling of "this compound," highly sensitive and selective analytical techniques are required. LC-MS/MS is often the method of choice due to its ability to separate and identify unknown compounds. The development of a suitable LC-MS/MS method would involve optimizing the chromatographic conditions to separate all potential impurities from the main compound and from each other. The mass spectrometer is then used to obtain the mass spectra of the impurities, which can provide information about their molecular weight and structure.
Stability studies are conducted to evaluate how the quality of "this compound" varies over time under the influence of various environmental factors such as temperature, humidity, and light. These studies are essential to establish a re-test period for the substance and to recommend storage conditions.
For stability studies, a validated stability-indicating analytical method is required. This is typically an HPLC method that can separate the active substance from its degradation products. The "this compound" substance is subjected to stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to generate potential degradation products. The analytical method is then used to monitor the formation of these degradation products over time.
The data from these stability studies are used to determine the degradation pathways of "this compound" and to ensure that any degradation products are within acceptable limits.
Bacterial Resistance Mechanisms and Resistance Mitigation Research
Molecular Mutations in Bacterial DNA Gyrase and Topoisomerase IV Conferring Resistance
The primary targets of fluoroquinolones, including pazufloxacin (B1662166), are two essential bacterial enzymes: DNA gyrase and topoisomerase IV. patsnap.com These enzymes are vital for DNA replication, recombination, and repair. brieflands.com Mutations in the genes encoding these enzymes, specifically within the quinolone resistance-determining regions (QRDRs), are a major cause of resistance. mdpi.comscialert.net
DNA gyrase, composed of GyrA and GyrB subunits, is the main target in many Gram-negative bacteria like Escherichia coli. scialert.net In contrast, topoisomerase IV, with its ParC and ParE subunits, is often the primary target in Gram-positive bacteria such as Staphylococcus aureus. scialert.netnih.gov However, some quinolones can target both enzymes. mdpi.com
Studies on Acinetobacter baumannii have identified that single mutations in the gyrA gene (e.g., Ser83→Leu) or the parC gene (e.g., Ser80→Leu) are common in resistant strains. researchgate.netnih.gov The presence of double mutations in both gyrA and parC has also been observed, often leading to higher levels of resistance. researchgate.netnih.gov For instance, in a study of A. baumannii, single gyrA mutations were found in 48.7% of resistant strains, and single parC mutations in 21.6%, while dual mutations occurred in 5.4% of the isolates. nih.gov Similarly, in Pseudomonas putida, mutations such as Thr-83→Ile in GyrA have been linked to high-level fluoroquinolone resistance, including to pazufloxacin. oup.comoup.com
The accumulation of these mutations reduces the binding affinity of pazufloxacin to its target enzymes, thereby diminishing its inhibitory effect and allowing the bacteria to survive and replicate in the presence of the drug.
Role of Efflux Pump Systems in Fluoroquinolone Resistance and Pazufloxacin's Susceptibility
Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. nih.gov This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target. Overexpression of these pumps is a significant contributor to fluoroquinolone resistance. asm.org
Several families of efflux pumps are involved in fluoroquinolone resistance in Gram-negative bacteria, with the Resistance-Nodulation-Division (RND) family being particularly important in organisms like Pseudomonas aeruginosa. frontiersin.org The AcrAB-TolC efflux system is a well-characterized RND pump in E. coli that plays a crucial role in quinolone resistance. researchgate.netnih.gov Overexpression of the acrA and acrB genes is strongly correlated with both fluoroquinolone and multidrug resistance. asm.org
In Acinetobacter baumannii, efflux-based resistance was observed in 65% of fluoroquinolone-resistant isolates, with 38% of those strains having at least two different active pumps. frontiersin.org The presence of active efflux pumps, in conjunction with target site mutations, often results in higher minimum inhibitory concentration (MIC) values. researchgate.net While chromosomal mutations are a predominant mechanism, the contribution of efflux pumps is critical to achieving high-level resistance. frontiersin.org
Pazufloxacin is a substrate for some of these efflux pumps, and its susceptibility can be affected by their overexpression. However, the extent of its susceptibility compared to other fluoroquinolones can vary depending on the specific pump and bacterial species.
Research into Multidrug Resistance Patterns and Cross-Resistance with Other Antibiotics
The mechanisms that confer resistance to pazufloxacin, particularly target site mutations and efflux pump overexpression, are often not specific to a single antibiotic. gardp.org This can lead to multidrug resistance (MDR), where a bacterium is resistant to three or more classes of antibiotics, and cross-resistance, where resistance to one antibiotic confers resistance to others within the same class or even different classes. gardp.orgreactgroup.org
For example, mutations in the gyrA and parC genes that cause resistance to pazufloxacin can also lead to resistance to other fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101). unizar.es Similarly, the overexpression of broad-spectrum efflux pumps, such as those in the RND family, can extrude a variety of antimicrobial agents, contributing to an MDR phenotype. frontiersin.org In P. aeruginosa, the interplay between low outer membrane permeability, efflux systems, and the production of antibiotic-inactivating enzymes like β-lactamases can result in resistance to fluoroquinolones, β-lactams, and other antibiotic classes. frontiersin.org
Some studies suggest that pazufloxacin may have low cross-resistance with other fluoroquinolones in certain contexts. researchgate.netresearchgate.netresearchgate.net For instance, sensitivity to pazufloxacin has been observed in some bacterial cultures that are resistant to other fluoroquinolones. researchgate.netresearchgate.net This could indicate that pazufloxacin might be effective against some strains that have developed resistance to older drugs in this class. However, high-level resistance to pazufloxacin has been noted in some clinical isolates of P. putida that were also resistant to other fluoroquinolones like norfloxacin (B1679917) and levofloxacin. oup.comoup.com
Investigating the Low Propensity for Resistance Development Attributed to Pazufloxacin's Mechanism
Some research suggests that pazufloxacin may have a lower propensity for the development of resistance compared to other fluoroquinolones. mdpi.comscribd.com This could be attributed to its potent activity and its ability to effectively target both DNA gyrase and topoisomerase IV in some bacteria. patsnap.com By inhibiting both enzymes with similar efficiency, a bacterium would need to acquire mutations in both targets to achieve a significant level of resistance, a less frequent occurrence than a single mutation. asm.org
This dual-targeting mechanism can enhance antibacterial potency and may help to slow the emergence of resistant strains. patsnap.com Additionally, some quinolones that exhibit dual-targeting have been shown to have a lower frequency of selecting for resistant mutants in laboratory studies. asm.org The concept of the Mutant Prevention Concentration (MPC) is relevant here; it is the lowest concentration of an antibiotic that prevents the growth of first-step resistant mutants. A lower MPC value suggests a lower propensity for resistance development. Studies on A. baumannii have shown that the MPC and Mutant Prevention Index (MPI) values for levofloxacin were lower than those for ciprofloxacin and pazufloxacin, suggesting levofloxacin may have a lower potential for resistance selection in that particular species. researchgate.netnih.gov
Preclinical Studies on Resistance Emergence and Prevention Strategies
Preclinical studies are essential for understanding the dynamics of resistance emergence and for developing strategies to mitigate this threat. Such studies often involve in vitro experiments like serial passage assays, where bacteria are repeatedly exposed to sub-lethal concentrations of an antibiotic to select for resistant mutants.
In vivo animal infection models are also crucial for evaluating the efficacy of an antibiotic and its potential to select for resistance in a more complex biological system. medchemexpress.com For pazufloxacin, preclinical studies have demonstrated its efficacy against a range of infections, including those caused by strains resistant to other classes of antibiotics like cephalosporins and carbapenems. nih.gov
Strategies to prevent resistance are a key focus of research. researchgate.net One approach is the use of combination therapy, where an antibiotic is administered with another agent that can overcome resistance mechanisms. For example, efflux pump inhibitors (EPIs) are compounds that can block the activity of efflux pumps, thereby restoring the susceptibility of bacteria to the antibiotic. nih.gov While still largely in the research and development phase, EPIs hold promise for extending the lifespan of existing antibiotics like pazufloxacin. Another strategy involves optimizing dosing regimens to maintain drug concentrations above the MPC, which can reduce the likelihood of resistance emerging during treatment. researchgate.net
Furthermore, the development of novel antibacterial agents with different mechanisms of action is critical to combatting resistance. Some studies have explored the potential of agents like the lysin exebacase to be used in combination with standard antibiotics to suppress the development of resistance. nih.gov
Deuterium Isotope Effects: Fundamental Research and Applied Implications
Theoretical Underpinnings of Kinetic Isotope Effects (KIE) in Enzyme Catalysis
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. libretexts.org The most pronounced effects are typically observed when hydrogen (H) is replaced by deuterium (B1214612) (D). The theoretical basis for the KIE lies in the principles of quantum mechanics and transition state theory. numberanalytics.com
The fundamental difference between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond is their vibrational frequency. Due to its greater mass, deuterium forms a stronger bond with carbon compared to hydrogen. This results in a lower zero-point vibrational energy (ZPE) for the C-D bond compared to the C-H bond. libretexts.org For a chemical reaction to occur, energy must be supplied to break this bond. Because the C-D bond starts at a lower energy level, it requires more energy to reach the transition state where the bond is cleaved, resulting in a higher activation energy for the reaction. libretexts.org Consequently, a C-D bond is broken more slowly than a corresponding C-H bond.
In the context of enzyme catalysis, many biotransformations, particularly Phase I oxidative reactions mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds. nih.govnih.gov Fluoroquinolone antibiotics, the class to which pazufloxacin (B1662166) belongs, are known to be substrates for various CYP isozymes. nih.govnih.govoup.com If the cleavage of a specific C-H bond is the rate-determining step in the metabolic pathway of a drug like pazufloxacin, then replacing that hydrogen with deuterium would be expected to significantly slow down the rate of metabolism. This observable change in reaction rate is the KIE, formally expressed as the ratio of the rate constants (kH/kD). libretexts.org A large KIE value (typically >2) is strong evidence that C-H bond cleavage is indeed the rate-limiting step in the enzymatic process. libretexts.org
| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Implication |
|---|---|---|---|
| Mass of Isotope | ~1 amu (Protium) | ~2 amu (Deuterium) | Deuterium is twice as heavy as protium (B1232500). |
| Bond Strength | Weaker | Stronger (6-10 times) selvita.com | More energy is required to break a C-D bond. |
| Zero-Point Energy (ZPE) | Higher | Lower numberanalytics.com | Contributes to the higher activation energy for C-D bond cleavage. |
| Reaction Rate (in rate-limiting step) | Faster | Slower | This difference allows for the modulation of metabolic pathways. |
Experimental Determination of Primary and Secondary Kinetic Isotope Effects
The precise measurement of KIEs is crucial for understanding reaction mechanisms and is accomplished through various experimental techniques. nih.gov The two main approaches are non-competitive and competitive experiments. numberanalytics.com In non-competitive assays, the reaction rates for the deuterated and non-deuterated compounds are measured in separate experiments, and the KIE is calculated from the ratio of these two rates. wikipedia.org However, this method can be limited by the challenge of exactly replicating reaction conditions. wikipedia.org
Competitive experiments are generally more precise and are therefore more common. numberanalytics.comnih.gov In this setup, a mixture of the deuterated (e.g., Pazufloxacin-d4) and non-deuterated (Pazufloxacin) substrates is used in the same reaction vessel. The enzyme acts on both isotopologues simultaneously. As the reaction proceeds, the lighter, non-deuterated substrate reacts faster, leading to an enrichment of the deuterated substrate in the remaining reactant pool and an enrichment of the non-deuterated product. By measuring the change in the isotopic ratio of either the substrate or the product over time, a highly accurate KIE value can be determined. nih.gov
Two primary analytical methods are employed for these measurements:
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for KIE determination because it can distinguish between molecules containing hydrogen and deuterium at specific sites. libretexts.org Quantitative NMR techniques, such as 1H or 13C NMR, can be used to monitor the concentrations of both isotopologues in the reaction mixture in real-time without the need for separation. acs.orgnih.gov Two-dimensional NMR methods like HSQC can offer even greater precision and sensitivity. acs.org
Mass Spectrometry (MS) : MS separates ions based on their mass-to-charge ratio, making it inherently suited for distinguishing between deuterated and non-deuterated compounds. nih.govnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze the isotopic composition of the substrate or product at different reaction time points. nih.gov Isotope Ratio Mass Spectrometry (IRMS) provides the highest precision for measuring small changes in isotope ratios. wikipedia.orgnih.gov
While a primary KIE is observed when the bond to the isotope is broken in the rate-determining step, a secondary KIE can occur when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.org These effects are typically smaller but can provide valuable information about changes in the geometry and electronic environment of the transition state. wikipedia.org
| Method | Principle | Advantages | Considerations |
|---|---|---|---|
| NMR Spectroscopy | Distinguishes and quantifies molecules based on the magnetic properties of their nuclei (e.g., 1H, 2H, 13C). nih.gov | Non-destructive; allows for real-time monitoring of the reaction in a single tube; provides site-specific information. acs.orgnih.gov | May require isotopically enriched materials (e.g., 13C) for high precision; sensitivity can be lower than MS. acs.org |
| Mass Spectrometry (MS) | Separates and detects ions based on their mass-to-charge ratio, easily differentiating between H and D isotopologues. nih.gov | Extremely high sensitivity and precision (especially IRMS); can be coupled with chromatographic separation (LC/GC). nih.govnih.gov | Requires sample purification or separation; can involve complex sample preparation. nih.gov |
Application of Deuteration to Modulate Metabolic Pathways and Improve Preclinical Pharmacokinetic Profiles
One of the most compelling applications of the KIE in drug development is the strategic deuteration of a molecule to improve its pharmacokinetic (PK) profile. nih.govinformaticsjournals.co.in Many drug candidates fail due to poor metabolic stability, leading to rapid clearance from the body and insufficient exposure at the target site. By identifying the metabolically labile positions, or "soft spots," in a molecule, medicinal chemists can selectively replace hydrogen atoms with deuterium.
This "deuterium switch" can significantly slow down the rate of metabolic breakdown, particularly for drugs cleared by oxidative metabolism. selvita.comnih.gov The intended and often observed outcomes of this modification include:
Increased Half-Life (t½) : A slower rate of metabolism leads to the drug remaining in the systemic circulation for a longer period. informaticsjournals.co.in
Increased Systemic Exposure (AUC) : The area under the concentration-time curve (AUC), a measure of total drug exposure, is often increased. tandfonline.com
Reduced Clearance (CL) : The rate at which the drug is removed from the body is decreased. tandfonline.com
Improved Bioavailability : For orally administered drugs, slowing first-pass metabolism in the liver can increase the amount of active drug that reaches the bloodstream. researchgate.net
Altered Metabolite Profile : Deuteration can block the formation of a specific metabolic pathway, which can be advantageous if that pathway leads to a toxic or inactive metabolite. This is known as metabolic shunting. nih.gov
Pazufloxacin, the parent compound, is a fluoroquinolone antibiotic primarily eliminated via the kidneys, but it also undergoes some metabolism. researchgate.netresearchgate.net Studies on its pharmacokinetics have established key parameters in various models. tandfonline.comresearchgate.netnih.govicar.org.in By introducing deuterium at sites susceptible to metabolic attack (creating Pazufloxacin-d4), it is hypothesized that its metabolic clearance could be reduced, potentially leading to an improved PK profile.
| Parameter | Value (after 500 mg or 600 mg IV dose) | Significance | Reference |
|---|---|---|---|
| Cmax (Peak Concentration) | ~22.7-27.3 mg/L | Maximum concentration achieved in plasma. | tandfonline.comresearchgate.net |
| t½β (Elimination Half-life) | ~1.7 hours | Time taken for the plasma concentration to reduce by half. | researchgate.net |
| AUC0-t (Area Under Curve) | ~42.4 mg·h/L | Represents total drug exposure over time. | researchgate.net |
| CLs (Systemic Clearance) | ~14.7 L/h | Volume of plasma cleared of the drug per unit time. | researchgate.net |
| Pharmacokinetic Parameter | Pazufloxacin (Observed) | Pazufloxacin-d4 (Hypothesized) | Potential Clinical Implication |
|---|---|---|---|
| Metabolic Clearance | Baseline | Decreased | Less drug is eliminated via metabolic pathways. |
| Elimination Half-life (t½) | ~1.7 h | Increased | Longer duration of action, potentially allowing for less frequent dosing. informaticsjournals.co.in |
| Area Under Curve (AUC) | Baseline | Increased | Greater overall drug exposure could enhance efficacy. tandfonline.com |
| Formation of Specific Metabolites | Baseline | Decreased | Reduced potential for metabolite-mediated toxicity or drug-drug interactions. researchgate.net |
Deuterium as a Mechanistic Probe in Understanding Reaction Mechanisms and Drug-Enzyme Interactions
Beyond improving pharmacokinetics, deuterium labeling and KIE measurements are fundamental tools for elucidating the mechanisms of chemical and enzymatic reactions. libretexts.org The magnitude of the KIE provides critical insights into the transition state of the reaction, which is the highest-energy species on the reaction coordinate.
For instance, in studying the interaction between Pazufloxacin-d4 and a metabolizing enzyme like a CYP, a large primary KIE would confirm that the C-H(D) bond at the deuterated position is broken during the slowest, or rate-determining, step of the metabolic process. nih.gov Conversely, a KIE value close to 1 (kH/kD ≈ 1) would suggest that C-H bond cleavage is not rate-limiting. This could mean another step, such as substrate binding or product release, is slower.
This approach can also be applied to understand the drug's mechanism of action. Pazufloxacin functions by inhibiting bacterial enzymes DNA gyrase and topoisomerase IV. patsnap.comsmolecule.commdpi.com While the primary interaction is not covalent bond cleavage, mechanistic studies could employ solvent isotope effects (by running the reaction in D₂O instead of H₂O) to probe the role of proton transfer in the enzyme's catalytic cycle or in the binding of the drug. nih.gov For example, a solvent KIE was used to help determine the kinetic mechanism for an enzyme that acetylates and inactivates both aminoglycoside and fluoroquinolone antibiotics. nih.gov Such studies help build a detailed picture of the drug-enzyme interaction, which is invaluable for designing more potent or selective inhibitors.
Emerging Research Applications and Future Directions for Pazufloxacin D4 Mesylate
Use in In Vitro and In Vivo Mechanistic Studies Beyond Antimicrobial Activity
While the primary function of pazufloxacin (B1662166) is its antibacterial action through the inhibition of DNA gyrase and topoisomerase IV, the deuterated analogue, Pazufloxacin-d4 Mesylate, provides a powerful tool for more nuanced mechanistic investigations. nih.govncats.io Isotopic labeling with deuterium (B1214612) allows researchers to trace the molecule's behavior within biological systems with high precision. musechem.com
In in vitro settings, this compound can be instrumental in studies unrelated to its direct bactericidal effects. For instance, its interaction with various enzymes and cellular components can be meticulously tracked. Deuteration can alter a drug's metabolic pathway, sometimes leading to different biological effects compared to its non-deuterated counterpart. cdnsciencepub.com This "metabolic switching" can be harnessed to explore previously unknown cellular targets or off-target effects of the parent compound.
In vivo, the application of this compound is particularly valuable in pharmacokinetic and pharmacodynamic (PK/PD) studies. researchgate.netresearchgate.net The deuterium label serves as a distinct mass signature in mass spectrometry, enabling precise quantification of the drug and its metabolites in complex biological matrices like plasma and tissues. musechem.combvsalud.org This facilitates a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profiles, not just of pazufloxacin itself, but also as a model for the broader class of fluoroquinolones. informaticsjournals.co.in
Integration into Drug Discovery Pipelines for Lead Optimization and Candidate Selection
The process of drug discovery and development is fraught with challenges, with many promising compounds failing due to poor metabolic stability or unforeseen toxicity. informaticsjournals.co.in Deuterated compounds like this compound are becoming integral to overcoming these hurdles. The "deuterium kinetic isotope effect" (DKIE) is a key principle here. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are central to drug metabolism. informaticsjournals.co.incdnsciencepub.comresearchgate.net
By strategically placing deuterium atoms at metabolically vulnerable sites of a drug candidate, medicinal chemists can slow down its breakdown. informaticsjournals.co.in This can lead to an improved pharmacokinetic profile, such as a longer half-life and increased systemic exposure. musechem.com this compound can serve as a case study in this approach. Analyzing its metabolic fate compared to the non-deuterated pazufloxacin provides valuable data that can inform the design of new drug candidates with optimized metabolic stability. researchgate.net
Furthermore, deuteration can sometimes alter metabolic pathways to reduce the formation of toxic metabolites, thereby enhancing the safety profile of a drug. researchgate.netbioscientia.de The insights gained from studying this compound can be extrapolated to other drug discovery programs, aiding in the selection of lead compounds with a higher probability of clinical success.
Potential for this compound in Biomarker Discovery and Validation Research
Isotopically labeled compounds are powerful tools in the field of metabolomics, which involves the comprehensive study of metabolites in a biological system. nih.gov this compound has the potential to be utilized in biomarker discovery and validation. When introduced into a biological system, the deuterated compound and its metabolites can be readily distinguished from their endogenous, non-labeled counterparts using mass spectrometry.
This clear differentiation allows for the precise tracking of metabolic pathways affected by the drug. Any unexpected alterations in these pathways could signify a previously unknown mechanism of action or an off-target effect, potentially revealing new biomarkers associated with drug response or toxicity. For example, if the administration of this compound consistently leads to a measurable change in a specific set of endogenous metabolites, these metabolites could be investigated as potential biomarkers for the drug's efficacy or for monitoring patient response.
Future Research in Understanding Deuteration's Broader Impact on Drug-Biological System Interactions
The influence of deuterium substitution on a drug's properties is not always predictable and can extend beyond simple metabolic stabilization. bioscientia.de Future research will likely focus on a more comprehensive understanding of how deuteration impacts the entirety of drug-biological system interactions. cdnsciencepub.com
While the DKIE is a major factor, other subtle effects of deuteration, such as changes in molecular size, lipophilicity, and bond vibrations, can also influence how a drug interacts with its target receptor and other biological molecules. musechem.com These subtle changes could potentially alter a drug's binding affinity, selectivity, and even its mechanism of action. musechem.com
Systematic studies comparing the pharmacological and toxicological profiles of deuterated and non-deuterated pairs, like Pazufloxacin and this compound, across a wide range of biological assays will be crucial. This research will help to build predictive models for the effects of deuteration, moving beyond the current, often empirical, approach. bioscientia.de
Methodological Advancements in Isotope Labeling and Analytical Techniques for Complex Biological Matrices
The utility of deuterated compounds like this compound is intrinsically linked to the analytical techniques used for their detection and quantification. researchgate.net Continuous advancements in isotope labeling and bioanalytical methods are expanding the horizons of what can be achieved.
Key advancements include:
High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide exceptional mass accuracy and resolution, allowing for the unambiguous identification and quantification of labeled compounds and their metabolites, even at very low concentrations in complex biological samples. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for quantitative bioanalysis, offering high sensitivity and specificity. researchgate.nettandfonline.com The development of ultra-high-performance liquid chromatography (UHPLC) further enhances separation efficiency and reduces analysis time. researchgate.net
Novel Ionization Techniques: Ambient ionization methods like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) allow for the direct analysis of samples with minimal preparation, accelerating the analytical workflow. tandfonline.com
Advanced Isotope Labeling Strategies: While this compound represents a simple deuteration, more complex labeling patterns, including the use of other stable isotopes like ¹³C and ¹⁵N, can provide even more detailed information in metabolic studies. nih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are revolutionizing quantitative proteomics. nih.gov
These methodological improvements will enable researchers to probe the biological effects of deuterated compounds with unprecedented detail, further solidifying the role of molecules like this compound in cutting-edge research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
